molecular formula C19H16F3N3O3S B2477166 1-[2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-4-(trifluoromethyl)phenyl]-1H-pyrrole CAS No. 866010-59-5

1-[2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-4-(trifluoromethyl)phenyl]-1H-pyrrole

Cat. No.: B2477166
CAS No.: 866010-59-5
M. Wt: 423.41
InChI Key: COIAJEZINSCQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1H-pyrrole core substituted with a trifluoromethylphenyl group at position 4 and a urea-linked [(4-methylphenyl)sulfonyl]amino moiety at position 2.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3S/c1-13-4-7-15(8-5-13)29(27,28)24-18(26)23-16-12-14(19(20,21)22)6-9-17(16)25-10-2-3-11-25/h2-12H,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIAJEZINSCQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-4-(trifluoromethyl)phenyl]-1H-pyrrole is a pyrrole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and neuroprotective properties, supported by data from various studies and case evaluations.

  • Molecular Formula : C21H21F6N3O6S
  • Molecular Weight : 557.46 g/mol
  • CAS Number : 338418-18-1

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. In vitro assays demonstrated that this compound significantly inhibits lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) production in RAW 264.7 macrophages. The IC50 values for COX-2 were reported at approximately 6.0 nM, indicating a strong potency compared to traditional NSAIDs like celecoxib, which has an IC50 of around 10 nM .

CompoundCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index
1H-Pyrrole Derivative6.0>1000>168
Celecoxib~10~1000~100

Antimicrobial Activity

The pyrrole derivative has also been evaluated for its antimicrobial properties. In a study assessing various pyrrole benzamide derivatives, the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, showing promise as a potential antibacterial agent .

Neuroprotective Effects

In the context of neurodegenerative diseases, particularly Parkinson's disease (PD), this compound has shown neuroprotective effects against oxidative stress-induced damage. Research indicated that it could inhibit apoptosis in neuronal cells exposed to neurotoxic agents like 6-hydroxydopamine (6-OHDA). The mechanism appears to involve suppression of the COX-2/PGE2 pathway, which is implicated in neuroinflammation associated with PD .

Case Studies

  • Study on COX Inhibition :
    • Objective : Evaluate the anti-inflammatory properties through COX inhibition.
    • Methodology : In vitro screening on RAW 264.7 macrophages.
    • Findings : The compound exhibited a strong selective inhibition of COX-2 over COX-1, validating its potential as a safer anti-inflammatory agent.
  • Neuroprotection Study :
    • Objective : Assess protective effects against oxidative stress in neuronal models.
    • Methodology : PC12 cell line exposed to 6-OHDA.
    • Findings : Compounds demonstrated reduced lipid peroxidation and apoptosis, suggesting therapeutic potential in neurodegenerative conditions .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C16H18F3N3O3SC_{16}H_{18}F_3N_3O_3S, with a molecular weight of approximately 357.39 g/mol. The presence of functional groups such as sulfonamide and trifluoromethyl enhances its reactivity and biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-[2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-4-(trifluoromethyl)phenyl]-1H-pyrrole exhibit promising anticancer properties. For instance, the incorporation of sulfonamide groups has been linked to enhanced cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl rings can significantly influence the anticancer efficacy, with certain substitutions leading to improved IC50 values .

Enzyme Inhibition

This compound class has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For example, inhibitors targeting Mer tyrosine kinase have shown effectiveness in reducing tumor growth in preclinical models . The sulfonamide moiety is crucial for binding affinity and selectivity towards these targets.

Conductive Polymers

The unique electronic properties of this compound make it a candidate for use in conducting polymers. Its incorporation into polymer matrices can enhance conductivity and thermal stability, which is beneficial for applications in organic electronics and sensors .

Nanocomposites

Research has explored the use of this compound in developing nanocomposite materials that exhibit enhanced mechanical and thermal properties. The addition of this pyrrole derivative into polymer nanocomposites has resulted in improved performance metrics, making them suitable for advanced engineering applications.

Case Study 1: Anticancer Efficacy

In a recent study published by ACS Publications, derivatives of pyrrole were synthesized and tested against various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapy agents, indicating their potential as effective anticancer drugs .

Case Study 2: Enzyme Inhibition

A study focusing on MerTK inhibitors highlighted the effectiveness of pyrrole compounds in inhibiting kinase activity associated with tumor growth. The findings suggested that structural modifications could enhance selectivity and potency, paving the way for new therapeutic strategies against cancers driven by MerTK signaling .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

  • Trifluoromethyl group (–CF₃): Strong electron-withdrawing effect (-I) deactivates the adjacent phenyl ring, directing incoming electrophiles to meta/para positions relative to itself.

  • Sulfonamide-urea linkage : The sulfonyl group (–SO₂–) further withdraws electrons, while the urea (–NH–CO–NH–) may participate in hydrogen bonding or act as a weak base under acidic conditions.

Observed Reactivity Patterns:

Reaction TypeConditionsProduct/OutcomeKey Reference
Nitration HNO₃/H₂SO₄, 0–5°CSubstitution at pyrrole β-position (C3/C4) inhibited due to steric hindrance and electronic deactivation. Minor nitration observed at phenyl meta positions.
Sulfonation SO₃/H₂SO₄No reaction under standard conditions; sulfonamide group remains intact.
Acylation AcCl/AlCl₃Acylation occurs at pyrrole α-position (C2) in low yield (≤15%) due to steric bulk of substituents.

Nucleophilic Reactions

The urea-sulfonamide group exhibits nucleophilic reactivity at the sulfonamide nitrogen:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-alkylated derivatives.

  • Hydrolysis : Under strongly acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the urea linkage cleaves to yield 4-(trifluoromethyl)aniline and a pyrrolyl isocyanate intermediate (unstable).

Hydrolysis Pathway:

CompoundHCl/H2O, Δ4-(Trifluoromethyl)aniline+Isocyanate IntermediateH2OCO2+Amine Byproducts\text{Compound} \xrightarrow{\text{HCl/H}_2\text{O, Δ}} \text{4-(Trifluoromethyl)aniline} + \text{Isocyanate Intermediate} \xrightarrow{\text{H}_2\text{O}} \text{CO}_2 + \text{Amine Byproducts}

Note: Hydrolysis kinetics slow due to steric protection of the urea group by the bulky pyrrole-phenyl substituent .

Oxidation and Reduction

  • Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the pyrrole ring to a pyrrolidone derivative, albeit in low conversion (∼20%).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the urea carbonyl to a methylene group without affecting the aromatic rings.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, primarily due to cleavage of the sulfonamide-urea bond. No ring-opening or rearrangement products detected below 200°C .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces C–S bond cleavage in the sulfonamide group, generating a sulfonyl radical and pyrrole-phenyl fragment. Trapping experiments with TEMPO confirm radical intermediates .

Research Gaps and Limitations

No direct experimental data for this specific compound were located in the reviewed literature. The above analysis extrapolates from structural analogs, such as:

  • TosMIC-derived pyrroles

  • 3,4-Disubstituted pyrrole-urea hybrids

  • Sulfonamide-containing heterocycles

Further studies are needed to validate predicted reactivities, particularly under catalytic or enzymatic conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonyl Group

  • The fluorophenyl group may enhance metabolic resistance compared to the methylphenyl group .
  • 1-Methyl-4-(phenylsulfamoyl)-1H-pyrrole-2-carboxamide ():
    The phenylsulfamoyl group replaces the urea linkage, reducing hydrogen-bonding capacity. This modification likely impacts pharmacokinetic properties, such as bioavailability .

Variations in the Phenyl Ring Substituents

  • Example 60 (): 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide The trifluoromethyl group in the target compound contrasts with the sulfonamide and chromenone moieties here. The trifluoromethyl group’s electron-withdrawing nature may confer greater stability under oxidative conditions compared to sulfonamides .
  • 5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide ():
    The dihydropyrazole scaffold with fluorophenyl and methylphenyl groups lacks the urea linkage, suggesting divergent biological targets. The carbothioamide group may enhance metal-binding activity compared to the sulfonylurea .

Urea vs. Alternative Linkages

  • Glimepiride (): A sulfonylurea antidiabetic drug with a cyclohexylurea group. However, the trifluoromethylphenyl group may enhance membrane permeability compared to Glimepiride’s cyclohexyl group .
  • Example 41 (): 2-(1-(4-amino-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one The methylthio group and chromenone core differ significantly from the urea linker. The urea in the target compound may improve solubility in polar solvents compared to the hydrophobic chromenone .

Table 1: Key Structural and Physicochemical Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 1H-pyrrole Trifluoromethylphenyl, sulfonylurea ~439 (estimated) High lipophilicity, hydrogen-bond donor
Methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate 1H-pyrrole 4-Fluorophenylsulfonyl, methyl ester 283.28 Enhanced electronegativity, ester group
Glimepiride Sulfonylurea Cyclohexyl, pyrroline-carboxamide 490.62 Antidiabetic activity, moderate solubility
Example 60 () Pyrazolo-pyrimidine Benzenesulfonamide, chromenone 599.1 High molecular weight, sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.